8-Ethoxy-2-methylquinolin-4-ol

Lipophilicity ADME Medicinal Chemistry

8-Hydroxyquinoline probes introduce metal-chelating interference in cellular assays. 8-Ethoxy-2-methylquinolin-4-ol replaces the chelating 8-OH with an 8-ethoxy group, delivering a cleaner tool for quinoline pathway research. • Eliminates metal chelation-reduces off-target effects and assay interference. • LogP 2.3-balanced lipophilicity for membrane permeability without excess non-specific binding. • Resolved from 8-methoxy/8-hydroxy analogs via standard RP-HPLC; suitable as a reference standard. • Supplied at 98% purity; standard global B2B shipping with QA documentation.

Molecular Formula C12H13NO2
Molecular Weight 203.241
CAS No. 15644-92-5
Cat. No. B2486888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Ethoxy-2-methylquinolin-4-ol
CAS15644-92-5
Molecular FormulaC12H13NO2
Molecular Weight203.241
Structural Identifiers
SMILESCCOC1=CC=CC2=C1NC(=CC2=O)C
InChIInChI=1S/C12H13NO2/c1-3-15-11-6-4-5-9-10(14)7-8(2)13-12(9)11/h4-7H,3H2,1-2H3,(H,13,14)
InChIKeyUMUSNRVQVVDWFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes52 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Ethoxy-2-methylquinolin-4-ol (CAS 15644-92-5): Physicochemical and Structural Baseline for 4-Hydroxyquinoline Scaffold Selection


8-Ethoxy-2-methylquinolin-4-ol is a 4-hydroxyquinoline derivative bearing an ethoxy group at the 8-position and a methyl group at the 2-position [1]. Its molecular formula is C12H13NO2, with a molecular weight of 203.24 g/mol . The compound adopts a 4-quinolone tautomeric form in solution and is characterized by moderate lipophilicity (XLogP3-AA = 2.3) [1], one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds . These physicochemical properties define its baseline behavior in partitioning, solubility, and molecular recognition events relevant to chemical biology and medicinal chemistry applications.

Why 8-Ethoxy-2-methylquinolin-4-ol (15644-92-5) Cannot Be Substituted with Unsubstituted or 8-Methoxy Analogs in Structure-Activity Applications


Within the 2-methylquinolin-4-ol chemotype, modifications at the 8-position profoundly alter key physicochemical determinants of molecular recognition, solubility, and metabolic stability [1]. The 8-ethoxy substituent confers a distinct balance of lipophilicity (XLogP3 = 2.3) and conformational flexibility (two rotatable bonds) relative to the 8-methoxy (XLogP3 = 1.9; one rotatable bond) or 8-hydroxy (lower lipophilicity) analogs [2]. These differences impact membrane permeability, protein binding, and off-target liability, making direct substitution without re-optimization of downstream assay conditions or synthetic routes inadvisable. Procurement specifications that treat these 8-substituted quinolines as interchangeable risk introducing uncharacterized variability into biological or chemical processes .

Quantitative Differentiation of 8-Ethoxy-2-methylquinolin-4-ol (15644-92-5) Versus 8-Methoxy and 8-Hydroxy Analogs


Lipophilicity (XLogP3) Comparison: Ethoxy vs. Methoxy 8-Substitution

8-Ethoxy-2-methylquinolin-4-ol exhibits a higher predicted lipophilicity (XLogP3-AA = 2.3) compared to its 8-methoxy analog (XLogP3 = 1.9), representing an increase of 0.4 log units [1]. This difference reflects the greater hydrophobicity of the ethoxy substituent relative to methoxy. The increased lipophilicity can translate to enhanced membrane permeability but also potentially higher non-specific protein binding, which must be factored into assay design and compound prioritization .

Lipophilicity ADME Medicinal Chemistry

Conformational Flexibility: Rotatable Bond Count Differential

The target compound possesses two rotatable bonds (the ethoxy ethyl group and the methyl group), whereas the 8-methoxy analog has only one (the methyl group) [1]. This additional rotatable bond increases the conformational ensemble available to the molecule in solution, which may impact binding entropy and crystal packing . In structure-based design, the ethoxy group offers greater degrees of freedom for induced-fit binding compared to the rigid methoxy group.

Conformational Analysis Molecular Recognition Crystallization

Hydrogen Bonding Profile: Donor/Acceptor Ratio Consistency

Both 8-ethoxy-2-methylquinolin-4-ol and its 8-methoxy analog possess one hydrogen bond donor and three hydrogen bond acceptors [1]. This conserved H-bond profile suggests that the ethoxy substitution does not introduce additional hydrogen bonding capacity relative to methoxy. However, the increased bulk and lipophilicity of the ethoxy group may sterically modulate the accessibility of the quinoline nitrogen and 4-OH group to solvents and binding partners, potentially altering the effective H-bond network without changing the formal donor/acceptor count .

Hydrogen Bonding Solubility Target Engagement

Antimicrobial Potential: Class-Level Activity of 2-Methylquinolin-4-ol Derivatives

Quinoline derivatives, including 2-methylquinolin-4-ol scaffolds, have been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria [1]. While no direct MIC data were located for 8-ethoxy-2-methylquinolin-4-ol in primary peer-reviewed literature, structurally related 8-substituted quinolines demonstrate sub-micromolar activity against M. tuberculosis (MIC = 0.1 µM for 5,7-dichloro-8-hydroxy-2-methylquinoline) [2]. The presence of an ethoxy group at the 8-position may modulate this activity relative to hydroxy or methoxy analogs, but direct comparative quantification is not available in the public domain.

Antimicrobial Quinoline Alkaloids Drug Discovery

Toxicological Baseline: Acute Oral Toxicity and Irritancy Profile

According to a safety data sheet, 8-ethoxy-2-methylquinolin-4-ol exhibits an acute oral LD50 >2000 mg/kg in rats, indicating low acute toxicity by the oral route [1]. It is reported as non-mutagenic and non-carcinogenic based on available data, though it may cause respiratory and dermal irritation upon prolonged exposure . In comparison, the 8-hydroxy analog (8-hydroxyquinaldine) is also classified with low acute toxicity but is a known metal chelator, which can introduce confounding effects in cellular assays . The ethoxy derivative avoids metal chelation, simplifying interpretation of biological results.

Toxicology Safety Handling

Recommended Application Scenarios for 8-Ethoxy-2-methylquinolin-4-ol (15644-92-5) Based on Evidentiary Differentiation


Medicinal Chemistry: Late-Stage Lead Optimization Requiring Modulated Lipophilicity

When an 8-methoxy-2-methylquinolin-4-ol lead compound demonstrates suboptimal membrane permeability or metabolic stability, replacement with the 8-ethoxy analog provides a +0.4 logP increase without altering the hydrogen bond donor/acceptor count [1]. This 'methyl-to-ethyl' substitution strategy is a well-established tactic in medicinal chemistry to fine-tune lipophilicity while preserving scaffold recognition elements. The additional rotatable bond (2 vs. 1) also introduces conformational flexibility that may improve induced-fit binding to hydrophobic pockets .

Chemical Biology: Probe Development Requiring Metal-Chelation-Free Scaffold

The 8-ethoxy group eliminates the metal-chelating capacity inherent to 8-hydroxyquinoline derivatives, reducing off-target effects and assay interference in cellular and biochemical experiments [1]. This makes 8-ethoxy-2-methylquinolin-4-ol a cleaner probe for studying quinoline-dependent biological pathways where metal ion sequestration could confound results. Its moderate lipophilicity (logP 2.3) also facilitates cellular uptake without excessive non-specific binding .

Analytical Chemistry: Chromatographic Method Development and Reference Standard Use

The distinct physicochemical profile of 8-ethoxy-2-methylquinolin-4-ol—specifically its logP of 2.3 and logD of 2.15 [1]—allows for clear chromatographic separation from 8-methoxy and 8-hydroxy analogs using standard reversed-phase HPLC conditions. This property supports its use as a reference standard in impurity profiling and quality control of quinoline-containing pharmaceutical intermediates . Vendors supply the compound at purities up to 98%, suitable for analytical method validation .

Materials Science: Ligand for Metal-Organic Frameworks or Coordination Polymers

As a 4-hydroxyquinoline derivative lacking a free 8-hydroxy group, 8-ethoxy-2-methylquinolin-4-ol can serve as a monodentate or bidentate ligand via its quinoline nitrogen and 4-oxo group, without the strong chelation effects of 8-hydroxyquinolines [1]. This controlled coordination behavior may be advantageous in the design of luminescent metal complexes or porous coordination polymers where defined metal-ligand stoichiometry is required . The ethoxy group further provides a hydrophobic pocket that can influence supramolecular assembly .

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